molecular formula C13H12F3N5O B2808315 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2197666-47-8

2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2808315
CAS No.: 2197666-47-8
M. Wt: 311.268
InChI Key: USSWIJGLOKGGNB-UHFFFAOYSA-N
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Description

2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a pyrimidinyl group, and an azetidinyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O/c14-13(15,16)10-4-11(18-8-17-10)20-5-9(6-20)7-21-12(22)2-1-3-19-21/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSWIJGLOKGGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C(F)(F)F)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the azetidinyl and pyridazinone rings. The process often starts with the preparation of the pyrimidinyl precursor, followed by the introduction of the trifluoromethyl group. The azetidinyl ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases due to its pharmacological properties.

Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties. For instance, structural modifications have shown enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported between 28 to 168 µg/mL.

Anticancer Potential : The compound's design allows for interactions with various cellular targets, making it a candidate for anticancer drug development. Research indicates that similar compounds have demonstrated efficacy in inhibiting tumor cell proliferation in vitro, suggesting that this compound may have similar properties that warrant further investigation.

Structure-Activity Relationship Studies

The unique structure of 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one allows researchers to explore structure-activity relationships (SAR). By modifying different functional groups on the azetidine and pyridazinone moieties, researchers can assess how these changes affect biological activity. This approach is crucial for optimizing the compound's efficacy and reducing potential side effects.

Biological Activity Target Organisms/Cells MIC (µg/mL) Comments
AntimicrobialStaphylococcus aureus28 - 168Significant activity observed
AntimicrobialEscherichia coli28 - 168Structural modifications enhance activity
AnticancerTumor cell linesTBDInhibition of proliferation in vitro reported

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one:

  • Antimicrobial Efficacy Study : A study demonstrated that analogs of this compound showed potent activity against various strains of bacteria and fungi, highlighting the importance of the trifluoromethyl group in enhancing antimicrobial efficacy.
  • Cancer Cell Proliferation Inhibition : Research into similar dihydropyridazinone derivatives has shown promising results in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest, suggesting that further exploration of this compound could yield valuable insights into its anticancer potential.

Mechanism of Action

The mechanism of action of 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-1,1-dioxo-4H-thiophen-3-yl)-isothiourea
  • 2-Amino-5-phenyl-1,4-benzodiazepine 1-oxides

Uniqueness

Compared to similar compounds, 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one stands out due to its unique trifluoromethyl and azetidinyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications .

Biological Activity

The compound 2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule notable for its potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F3N5O, with a molecular weight of approximately 311.26 g/mol. The structure incorporates a pyridazinone core, an azetidine ring, and a trifluoromethyl-substituted pyrimidine moiety, which enhances its metabolic stability and bioavailability in biological systems .

Research indicates that the compound may act as an enzyme inhibitor , likely interacting with specific molecular targets such as receptors or enzymes involved in cellular signaling pathways. The trifluoromethyl group is believed to enhance binding affinity to these targets, contributing to its potency and selectivity.

Enzyme Inhibition

Studies have shown that similar compounds exhibit significant inhibitory activity against various kinases. For example, triazolo-pyridazine derivatives have demonstrated potent inhibitory effects against c-Met kinase, with IC50 values ranging from 0.09 to 0.21 μM . Although specific data for our compound is limited, the structural similarities suggest it may exhibit comparable activities.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, some derivatives showed IC50 values below 5 μM against these cell lines, indicating moderate to strong cytotoxicity . The potential for inducing apoptosis in cancer cells was also observed.

Study on Triazolo-Pyridazine Derivatives

A study on triazolo-pyridazine derivatives bearing trifluoromethyl groups reported that compounds exhibited significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values of 1.06 ± 0.16 μM and 1.23 ± 0.18 μM respectively . This suggests that the trifluoromethyl substitution might be a critical factor in enhancing biological activity.

Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives has indicated that modifications in the azetidine and pyridazine structures can lead to varying degrees of biological activity. For instance, compounds with specific substitutions on the pyrimidine ring showed enhanced inhibitory effects against c-Met kinase and improved cytotoxicity profiles .

Comparative Analysis

To further elucidate the unique properties of 2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one , it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Methyl-2-{[1-(4-trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl]-2,3-dihydropyridazin-3-oneContains a methyl group on the pyridazine coreEnhanced solubility
6-Cyclopropyl-2-{[1-(3-trifluoromethyl)pyridin-2-yl]azetidin-3-y}methyl]-2,3-dihydropyridazin-3-oneCyclopropyl substituent instead of methylPotentially different pharmacokinetics
6-(Pyridin-3-yl)-2-{[1-(4-trifluoromethyl)pyrimidin-2-y]azetidin}-methyl]-2,3-dihydropyridazinoneDifferent pyridine substitution patternVariability in biological activity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclization and coupling steps. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) or alcohols (ethanol) are preferred for azetidine and pyridazinone formation .
  • Temperature control : Reactions often require reflux (e.g., 80–120°C) to achieve optimal yields while minimizing side products .
  • Purification : Chromatography (silica gel or HPLC) is essential due to the compound’s polarity and structural complexity .
    • Key Challenge : Avoiding hydrolysis of the trifluoromethyl group during acidic/basic conditions .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • Spectroscopic techniques : 1^1H/13^13C NMR to confirm substituent positions and stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Thermal analysis : Melting point determination to compare with literature values .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target enzymes/receptors .
  • Enzyme inhibition studies : Kinetic assays (e.g., IC50_{50} determination) using spectrophotometric or fluorometric readouts .
  • Cytotoxicity screening : MTT assays on cell lines to establish preliminary safety profiles .

Advanced Research Questions

Q. How can reaction yields be optimized when conflicting literature data exist on solvent systems?

  • Methodological Answer :

  • Systematic variation : Test solvents (DMF vs. ethanol) under identical conditions to assess yield variability .
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading .
  • Side-product analysis : LC-MS to identify byproducts (e.g., hydrolyzed intermediates) and adjust pH or reaction time accordingly .

Q. How can contradictions in pharmacological data (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodological Answer :

  • Standardize assay conditions : Ensure consistent buffer pH, temperature, and co-factor concentrations .
  • Orthogonal assays : Validate results using both enzymatic and cell-based assays to rule out off-target effects .
  • Structural analogs : Compare activity with derivatives (e.g., pyrimidine vs. pyridazine cores) to identify critical functional groups .

Q. What methodologies are suitable for assessing environmental persistence and bioaccumulation?

  • Methodological Answer :

  • Environmental fate studies :
  • Hydrolysis/photolysis : Monitor degradation under UV light or varying pH .
  • Partition coefficients : Calculate log PP (octanol-water) to predict bioaccumulation potential .
  • Ecotoxicity testing : Use Daphnia magna or algae models to estimate EC50_{50} values .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodological Answer :

  • Functional group modulation : Synthesize analogs with variations in the trifluoromethylpyrimidine or azetidine moieties .
  • Computational modeling : Docking studies (e.g., AutoDock) to predict binding modes and guide substitutions .
  • Bioisosteric replacement : Replace the dihydropyridazinone ring with triazinone or pyridone scaffolds .

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